molecular formula C23H17FN6OS B14981273 1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

Cat. No.: B14981273
M. Wt: 444.5 g/mol
InChI Key: SYZYNHAXWCFCID-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structure, which often imparts unique chemical and biological properties. This particular compound features a benzoxazole ring fused with a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves multi-step organic reactionsKey reagents such as anhydrous aluminum chloride, p-toluenesulfonic acid, and various substituted phenols are often used .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, catalytic cyclization, and purification through recrystallization or chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include anhydrous aluminum chloride for Friedel-Crafts acylation, p-toluenesulfonic acid for catalytic cyclization, and various oxidizing and reducing agents for specific transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition leads to altered cell cycle progression and induction of apoptosis in cancer cells . The molecular interactions often involve binding to the active site of the enzyme, thereby preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is unique due to its specific combination of benzoxazole and pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffolds, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a valuable compound in cancer research .

Properties

Molecular Formula

C23H17FN6OS

Molecular Weight

444.5 g/mol

IUPAC Name

2-[[10-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C23H17FN6OS/c1-13-14(2)30(16-9-7-15(24)8-10-16)21-20(13)22-27-19(28-29(22)12-25-21)11-32-23-26-17-5-3-4-6-18(17)31-23/h3-10,12H,11H2,1-2H3

InChI Key

SYZYNHAXWCFCID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)C6=CC=C(C=C6)F)C

Origin of Product

United States

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